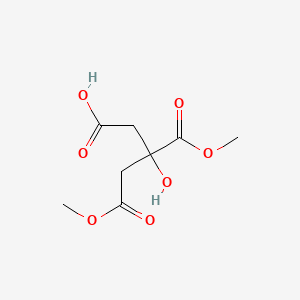

citrate de diméthyle

Vue d'ensemble

Description

L'acide citrique diméthylique est un dérivé de l'acide citrique, dans lequel deux des groupes hydroxyles sont remplacés par des groupes méthyles. Ce composé est connu pour son rôle de solvant eutectique profond, ce qui le rend très efficace dans diverses réactions chimiques. Il est utilisé comme catalyseur et milieu réactionnel vert pour la synthèse de divers composés organiques .

Applications De Recherche Scientifique

Dimethyl Citric Acid has a wide range of applications in scientific research:

Mécanisme D'action

Mode of Action

It is known that citric acid derivatives can have anti-inflammatory effects .

Biochemical Pathways

Dimethyl citrate, as a citric acid derivative, may be involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms . .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

One study suggests that 1,5-dimethyl citrate, a related compound, has an inhibitory effect on lipopolysaccharide-induced inflammatory response in mouse macrophages .

Action Environment

The action of dimethyl citrate may be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment could potentially affect its action, efficacy, and stability. Specific studies on these aspects are currently lacking .

Analyse Biochimique

Biochemical Properties

It is known that citrate, the parent compound of dimethyl citrate, plays a crucial role in the citric acid cycle, a fundamental pathway in the metabolism of all aerobic organisms . It is reasonable to hypothesize that dimethyl citrate may interact with enzymes, proteins, and other biomolecules involved in this metabolic pathway.

Metabolic Pathways

Dimethyl citrate may be involved in the citric acid cycle, given its structural similarity to citrate . It may interact with enzymes or cofactors in this pathway and could potentially affect metabolic flux or metabolite levels.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide citrique diméthylique peut être synthétisé par estérification de l'acide citrique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide citrique en acide citrique diméthylique .

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide citrique diméthylique implique des procédés d'estérification à grande échelle. La réaction est conduite dans un réacteur à écoulement continu pour maximiser l'efficacité et le rendement. L'utilisation de techniques de séparation avancées, telles que la distillation et la cristallisation, garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide citrique diméthylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones et des aldéhydes correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles tels que les amines et les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les cétones diméthyliques, les alcools diméthyliques et divers dérivés substitués .

4. Applications de la recherche scientifique

L'acide citrique diméthylique a une large gamme d'applications dans la recherche scientifique :

Industrie : Il est utilisé dans la production de polymères biodégradables et comme plastifiant dans la fabrication de plastiques.

5. Mécanisme d'action

Le mécanisme par lequel l'acide citrique diméthylique exerce ses effets implique sa capacité à agir comme un solvant eutectique profond. Cette propriété lui permet de dissoudre une large gamme de composés organiques et inorganiques, facilitant diverses réactions chimiques. Il agit également comme un catalyseur en fournissant un environnement optimal pour que la réaction se produise, augmentant ainsi la vitesse de réaction et le rendement .

Composés similaires :

Acide citrique : Le composé parent, largement utilisé dans les industries alimentaire et pharmaceutique.

Acide citrique triméthylique : Un autre dérivé avec trois groupes méthyles, utilisé dans des applications similaires à celles de l'acide citrique diméthylique.

Oxalate de diméthyle : Un composé apparenté utilisé comme solvant et dans la synthèse de divers composés organiques.

Unicité : L'acide citrique diméthylique est unique en raison de son double rôle de solvant et de catalyseur, ce qui le rend très efficace pour promouvoir diverses réactions chimiques. Sa capacité à agir comme un solvant vert le rend également respectueux de l'environnement et durable .

Comparaison Avec Des Composés Similaires

Citric Acid: The parent compound, widely used in food and pharmaceutical industries.

Trimethyl Citric Acid: Another derivative with three methyl groups, used in similar applications as Dimethyl Citric Acid.

Dimethyl Oxalate: A related compound used as a solvent and in the synthesis of various organic compounds.

Uniqueness: Dimethyl Citric Acid is unique due to its dual role as a solvent and catalyst, which makes it highly efficient in promoting various chemical reactions. Its ability to act as a green solvent also makes it environmentally friendly and sustainable .

Propriétés

IUPAC Name |

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIHCBSQSYMFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229602 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53798-97-3 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl citrate?

A1: Dimethyl citrate has the molecular formula C8H12O7 and a molecular weight of 220.18 g/mol.

Q2: What are the key spectroscopic characteristics of dimethyl citrate?

A2: Dimethyl citrate can be characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, ] For instance, researchers used NMR and mass spectrometry to elucidate the structures of three monosubstituted citrate esters of codeine formed during a solid-state reaction between codeine phosphate and citric acid. []

Q3: In what natural sources has dimethyl citrate been found?

A3: Dimethyl citrate has been isolated from various natural sources, including:

- Fruits of Garcinia multiflora []

- Stem of Rhizophora stylosa Griff []

- Aspergillus niger strain BGD22 []

- Aspergillus aculeatus YM 311498 []

- Fruits of Clusia nemorosa []

- Tubers of Gastrodia elata Bl []

- Culture medium of the fungus Aspergillus candidus []

- Embelia laeta [, ]

- Dioscorea opposita Thunb. []

- Schisandra chinensis []

- Fruits of Prunus mume Sieb. Et Zucc []

- Fermentation filtrate of Aspergillus japonicus ZW1 []

- Fruits of Hippophae rhamnoides []

- Fruits of Opuntia ficus-indica var. saboten []

Q4: What biological activities have been reported for dimethyl citrate?

A4: Research suggests that dimethyl citrate exhibits several noteworthy biological activities:

- Antibacterial activity: It demonstrates weak antibacterial activity against Sarcina lutea and Bacillus subtilis. [] Additionally, a study found that dimethyl citrate, isolated from the fermentation filtrate of the fungus Aspergillus japonicus ZW1, displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting its potential as a biocontrol agent. []

- Anti-inflammatory activity: Dimethyl citrate isolated from sea buckthorn (Hippophae rhamnoides) fruits has shown potential anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. [] This effect is thought to be mediated through the inhibition of various inflammatory signaling pathways, including NF-κB and COX-2. []

- Monoamine oxidase B (MAO-B) inhibition: Citric acid methyl esters, including dimethyl citrate, isolated from the fruits of Opuntia ficus-indica var. saboten, have demonstrated inhibitory effects against MAO-B. [] This finding suggests potential applications in addressing neurological disorders.

Q5: Are there any potential applications of dimethyl citrate in agriculture?

A5: Yes, the nematicidal activity of dimethyl citrate against Meloidogyne incognita [] highlights its potential as a bio-nematicide in agriculture. Further research is necessary to explore its efficacy under field conditions and its impact on other organisms and the environment.

Q6: What is the mechanism of action of dimethyl citrate in suppressing inflammation?

A6: While the exact mechanism is still under investigation, studies suggest that dimethyl citrate may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. [] Additionally, it might also suppress the expression of iNOS and COX-2, enzymes responsible for producing inflammatory mediators like NO and prostaglandins. []

Q7: How can dimethyl citrate be synthesized?

A7: Dimethyl citrate can be synthesized through various methods, including the selective hydrolysis of trimethyl citrate. [] Another approach involves the reaction of codeine phosphate with citric acid, yielding dimethyl citrate as one of the products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide](/img/structure/B1656631.png)

![N-[4-[(E)-(butylcarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B1656632.png)

![Isoxazole, 5-[2-(4-methoxyphenyl)ethenyl]-3-methyl-4-nitro-](/img/structure/B1656633.png)

![1-[6-(4-Nitrophenoxy)hexyl]piperidine](/img/structure/B1656640.png)